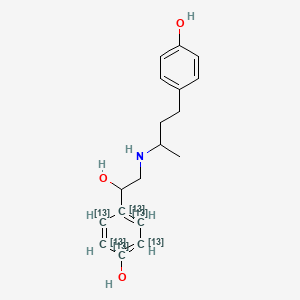
N-Benzyl-2,6-difluoro-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-2,6-difluoro-N-phenylbenzamide is an organic compound with the molecular formula C20H15F2NO It is a derivative of benzamide, where the benzyl group is substituted at the nitrogen atom, and the phenyl ring is substituted with two fluorine atoms at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2,6-difluoro-N-phenylbenzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with benzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-2,6-difluoro-N-phenylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The benzyl group can be oxidized to form benzaldehyde or reduced to form benzyl alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of a base like potassium carbonate.
Major Products Formed
Substitution Reactions: Formation of substituted benzamides.
Oxidation Reactions: Formation of benzaldehyde derivatives.
Reduction Reactions: Formation of benzyl alcohol derivatives.
Coupling Reactions: Formation of biaryl compounds.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-2,6-difluoro-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-Benzyl-2,6-difluoro-N-phenylbenzamide involves its interaction with specific molecular targets. The fluorine atoms on the phenyl ring enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzyl-2-fluoro-N-phenylbenzamide
- N-Benzyl-3,5-difluoro-N-phenylbenzamide
- N-Benzyl-4-fluoro-N-phenylbenzamide
Uniqueness
N-Benzyl-2,6-difluoro-N-phenylbenzamide is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The 2,6-difluoro substitution pattern provides distinct electronic and steric properties compared to other similar compounds, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C20H15F2NO |
|---|---|
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
N-benzyl-2,6-difluoro-N-phenylbenzamide |
InChI |
InChI=1S/C20H15F2NO/c21-17-12-7-13-18(22)19(17)20(24)23(16-10-5-2-6-11-16)14-15-8-3-1-4-9-15/h1-13H,14H2 |
InChI-Schlüssel |
GPQFSRTYCAFMCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=C(C=CC=C3F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Thiophenecarboxamide, 5-chloro-N-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-](/img/structure/B13438221.png)




![(3S,8R,9S,10R,13S,14S)-17-chloro-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13438242.png)



![2-methyl-N-[(2-methyl-1,3-dioxolan-2-yl)methyl]prop-2-enamide](/img/structure/B13438266.png)



